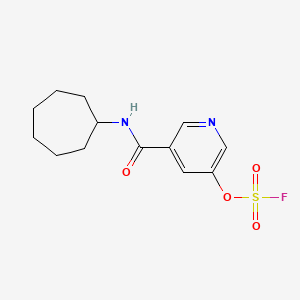

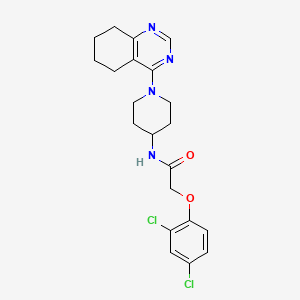

(4-(6-(吡啶-2-基氨基)嘧啶-4-基)哌嗪-1-基)(吡啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .科学研究应用

Comprehensive Analysis of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone Applications

The compound (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a complex molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each discussed in a separate section.

Leukemia Treatment: This compound is structurally related to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for further research in leukemia treatment.

Anticancer Activity: Derivatives of this compound have shown promising results against lung cancer cell lines . They exhibit cytotoxic activity, potentially more potent than existing drugs like Imatinib. The structure-activity relationship is a key research area, with modifications to the chemical structure influencing the compound’s efficacy.

Antibacterial and Antifungal Properties: The compound’s derivatives have been evaluated for their antibacterial and antifungal activities . They have shown effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. The minimum inhibitory concentration (MIC) parameters indicate their potential as new antimicrobial agents.

Antioxidant Properties: Studies have also explored the antioxidant properties of the compound’s derivatives . Using the DPPH method, the derivatives’ IC50 values were close to that of ascorbic acid, suggesting their use as antioxidants in pharmaceutical formulations.

Pharmacokinetic Profiles: The pharmacokinetic profiles of the compound’s derivatives are an important research application . Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds can lead to the development of drugs with optimal efficacy and minimal side effects.

Molecular Docking Studies: Molecular docking studies are crucial for predicting the interaction between the compound and target proteins . These studies help in understanding the binding affinities and can guide the design of more effective drug candidates.

Synthesis of Bioactive Compounds: The compound serves as a precursor in the synthesis of bioactive compounds . Its derivatives have been synthesized using nanocatalysts, which is a novel method that could streamline the production of heterocyclic compounds with therapeutic potential.

Structural Characterization: Single-crystal X-ray diffraction studies have been conducted to characterize the compound’s structure . These studies provide insights into the molecular conformation and are essential for the rational design of derivatives with improved biological activity.

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s suggested that similar compounds inhibit the activity of certain enzymes, such as tyrosine kinases . This inhibition could lead to changes in cellular processes, potentially contributing to the compound’s biological effects.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown significant activity against certain strains of mycobacterium tuberculosis , suggesting that this compound may also have potent biological effects.

安全和危害

未来方向

属性

IUPAC Name |

pyridin-4-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c27-19(15-4-7-20-8-5-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-3-1-2-6-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNGRBNWAAKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)

![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)

![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)

![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)

![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)